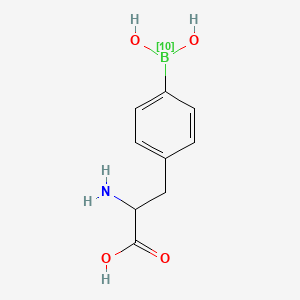

p-(10B)Boronophenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p-(10B)Boronophenylalanine is a boron-containing amino acid derivative that has gained significant attention in the field of cancer treatment, particularly in boron neutron capture therapy (BNCT). This compound is a phenylalanine analog where the phenyl ring is substituted with a boron atom. The boron isotope used, 10B, is non-radioactive and has a high neutron capture cross-section, making it ideal for BNCT applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(10B)Boronophenylalanine typically involves the introduction of a boron atom into the phenylalanine structure. One common method is the reaction of phenylalanine with boric acid or boron trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the boron-phenylalanine complex .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the purification of the compound using techniques such as high-performance liquid chromatography (HPLC) to ensure the chemical purity and isotopic enrichment of 10B. The compound is often produced as a fructose complex to enhance its solubility and bioavailability .

Chemical Reactions Analysis

Types of Reactions

p-(10B)Boronophenylalanine undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boric acid derivatives.

Reduction: Reduction reactions can convert boron-containing groups to more stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boric acid derivatives, reduced boron compounds, and substituted phenylalanine derivatives. These products are often analyzed using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

Chemistry

In chemistry, p-(10B)Boronophenylalanine is used as a precursor for synthesizing other boron-containing compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology

In biological research, this compound is used to study the transport and metabolism of boron in living organisms. Its incorporation into biological systems helps in understanding the role of boron in cellular processes .

Medicine

The most significant application of this compound is in BNCT, a targeted cancer therapy. The compound selectively accumulates in tumor cells, and upon neutron irradiation, the 10B atoms capture neutrons and undergo nuclear reactions that destroy the cancer cells while sparing healthy tissue .

Industry

In the industrial sector, this compound is used in the production of boron-containing polymers and materials. Its unique properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of p-(10B)Boronophenylalanine in BNCT involves its selective uptake by tumor cells through amino acid transporters. Once inside the cells, the compound is irradiated with thermal neutrons, leading to the capture of neutrons by the 10B atoms. This capture results in a nuclear reaction that produces high-energy alpha particles and lithium nuclei, which cause localized damage to the tumor cells’ DNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Borocaptate Sodium (BSH): Another boron-containing compound used in BNCT.

Phenylboronic Acid: A simpler boron-containing compound used in various chemical applications.

Uniqueness

p-(10B)Boronophenylalanine’s uniqueness lies in its structure as a phenylalanine analog, which allows it to be selectively taken up by tumor cells through amino acid transporters. This selective uptake is crucial for the effectiveness of BNCT, making this compound a valuable compound in cancer therapy .

Properties

CAS No. |

74923-16-3 |

|---|---|

Molecular Formula |

C9H12BNO4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/i10-1 |

InChI Key |

NFIVJOSXJDORSP-LMANFOLPSA-N |

Isomeric SMILES |

[10B](C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.